molecular formula C14H13BrN2 B2714960 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine CAS No. 1779794-82-9

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine

Cat. No.: B2714960
CAS No.: 1779794-82-9
M. Wt: 289.176
InChI Key: UWAQYZWJIVGXHJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromophenyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with cyclopropylamine and acetylacetone in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound is studied for its potential use in the development of organic electronic materials.

    Biological Research: It is used as a tool compound in biological assays to study its effects on various cellular pathways.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyridine
  • 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrazole
  • 5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrrole

Uniqueness

5-(4-Bromophenyl)-2-cyclopropyl-4-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore distinguish it from other similar compounds.

Properties

IUPAC Name

5-(4-bromophenyl)-2-cyclopropyl-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2/c1-9-13(10-4-6-12(15)7-5-10)8-16-14(17-9)11-2-3-11/h4-8,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAQYZWJIVGXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=CC=C(C=C2)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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